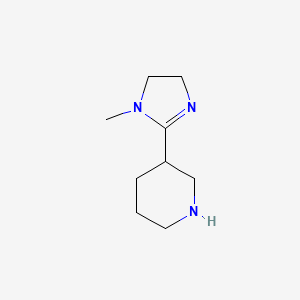3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
CAS No.:
Cat. No.: VC17699975
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine |
| Standard InChI | InChI=1S/C9H17N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3 |
| Standard InChI Key | IAGBGZPMQPIHPQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN=C1C2CCCNC2 |
Introduction
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring bonded to an imidazole moiety. This compound is classified under the broader category of piperidine derivatives and is recognized for its structural complexity due to the presence of both piperidine and imidazole rings. The molecular formula of this compound is C10H13N3, with a molecular weight of approximately 173.23 g/mol.
Synthesis Methods
The synthesis of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylimidazole with piperidine derivatives under controlled conditions such as temperature and pressure to ensure optimal yield and purity. The synthesis may involve catalysts or solvents that enhance the reactivity of the starting materials.
Potential Biological Activities
Research indicates that compounds with similar structures to 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine can exhibit various pharmacological effects, including anti-inflammatory and analgesic activities. This compound has garnered interest due to its potential interactions with biological targets, which may influence biochemical pathways relevant to neurological and psychiatric disorders.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine, each with unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-2-benzimidazole | Piperidine ring with benzimidazole | Stronger affinity for serotonin receptors |
| 3-(4-Methylthiazol-2-yl)piperidine | Piperidine linked to thiazole | Potential anti-inflammatory properties |
| 3-(1-Methylimidazol-2-yl)pyrrolidine | Pyrrolidine instead of piperidine | Enhanced CNS penetration |
Applications in Medicinal Chemistry
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may allow it to interact with biological systems in novel ways, making it a candidate for further investigation in therapeutic contexts, particularly for treating neuropsychiatric conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume